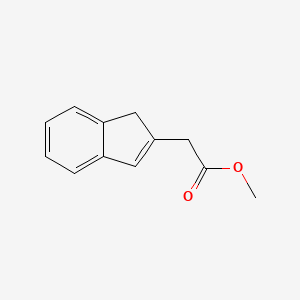

methyl 2-(1H-inden-2-yl)acetate

Description

Methyl 2-(1H-inden-2-yl)acetate is an ester derivative featuring an indenyl moiety attached to an acetate group. Indene-based compounds are widely utilized in organic synthesis, particularly in cycloadditions and catalytic asymmetric reactions, due to their aromatic and conjugated systems.

Properties

IUPAC Name |

methyl 2-(1H-inden-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACVDFMCZCUYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-inden-2-yl)acetate typically involves the esterification of 2-(1H-inden-2-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-inden-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: The major product is 2-(1H-inden-2-yl)acetic acid.

Reduction: The major product is 2-(1H-inden-2-yl)ethanol.

Substitution: Products vary depending on the substituent introduced, such as bromo- or nitro-substituted indenes.

Scientific Research Applications

Methyl 2-(1H-inden-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(1H-inden-2-yl)acetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indene moiety may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Indenyl-Based Esters

Methyl 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS 856169-08-9) Structure: Differs by a hydroxyl group at the 5-position of the indenyl ring and a partially saturated dihydroindenyl system. Synthesis: Not detailed in the evidence, but similar esterification or coupling reactions are likely involved. Applications: Used in research as an intermediate, with ≥95% purity .

(R)-Dimethyl 2-(1-Benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate Structure: Contains a malonate core with dual substituents (indenyl and benzyl-pyrrolidinone groups). Synthesis: Achieved via nucleophilic substitution and palladium-catalyzed coupling (9 steps, 4% overall yield). Applications: Key intermediate in the synthesis of (–)-actinophyllic acid, a bioactive indole alkaloid .

Indole-Based Esters

Methyl 2-(1H-Indol-3-yl)acetate (CAS 1912-33-0)

- Structure : Replaces the indenyl group with an indole ring.

- Reactivity : Participates in electrophilic substitution at the indole C3 position.

- Applications : Precursor for pharmaceuticals and agrochemicals .

Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5)

- Structure : Ethyl ester analog of the above.

- Comparison : Ethyl esters generally exhibit lower volatility than methyl esters, influencing their purification and application .

Physicochemical Properties

- Chromatographic Behavior: Compound 4y (indenyl ethanol derivative): Rf = 0.33 (EtOAc; KMnO4) . Piperidine derivative 4i: Purified via silica gel chromatography (EtOAc/hexane = 1:5) .

- Spectroscopic Data :

Biological Activity

Methyl 2-(1H-inden-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from indene, a bicyclic hydrocarbon. Its structure allows for interactions with biological systems, which may lead to diverse pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Values

The compound has been tested against various Gram-positive and Gram-negative bacteria, yielding significant results:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 8 | |

| Enterococcus faecalis (ATCC 51299) | 8 | |

| Escherichia coli (ATCC 10536) | 16 | |

| Pseudomonas aeruginosa (ATCC 10145) | 32 |

These findings indicate that this compound exhibits considerable antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives of this compound show significant inhibition of cancer cell proliferation.

Case Studies

- Prostate Cancer : A study demonstrated that this compound derivatives exhibited cytotoxic effects on prostate cancer cell lines, suggesting their potential as therapeutic agents in oncology .

- Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Neurotransmitter Modulation : Similar to amphetamines, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters, enhancing neurotransmission .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage in various diseases .

Pharmacokinetics

This compound is expected to have favorable pharmacokinetic properties due to its structural similarity to other bioactive compounds. It is likely characterized by:

- Rapid Absorption : Following oral administration.

- Extensive Distribution : Throughout body tissues.

- Metabolism : Primarily occurring in the liver.

- Excretion : Through urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.